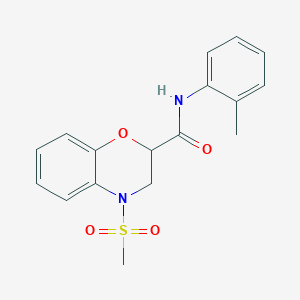

![molecular formula C20H21N3O2 B6118666 ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)

ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” seems to be the closest match . It has a molecular weight of 293.36 . The IUPAC name is ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate .

Synthesis Analysis

While specific synthesis methods for the requested compound were not found, enaminones, which are similar compounds, have been synthesized from reactions with different nucleophiles and electrophiles .Molecular Structure Analysis

The InChI code for the related compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” is 1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3 .Chemical Reactions Analysis

Enaminones, similar to the requested compound, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 . They can also be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .Physical And Chemical Properties Analysis

The related compound “Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate” has a molecular weight of 293.36 .Mecanismo De Acción

The exact mechanism of action of ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate is not fully understood, but it is thought to work by modulating the activity of several neurotransmitter systems in the brain. It has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for memory and cognitive function. This compound also appears to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and mood.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, and to reduce anxiety and depressive-like behavior. This compound has also been shown to have anti-inflammatory effects, and may help to reduce pain and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate in scientific research is that it has a relatively low toxicity profile and appears to be well-tolerated in animal models. It also has a wide range of potential applications, making it a versatile compound for researchers. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to test specific hypotheses.

Direcciones Futuras

There are several potential future directions for research on ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate. One area of interest is in the treatment of neurodegenerative diseases, particularly Alzheimer's and Parkinson's. This compound has shown promising results in animal models, and further research is needed to determine its potential efficacy in humans. Another area of interest is in the treatment of anxiety and depression, where this compound may have a role in modulating the GABAergic system. Finally, there is potential for this compound to be used as a tool in basic research, particularly in the study of neurotransmitter systems and their role in disease.

Métodos De Síntesis

The synthesis of ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate can be achieved through a multistep process involving the use of various reagents and solvents. The first step involves the reaction of 2,4-dimethylaniline with phthalic anhydride to form the intermediate compound 4-(2,4-dimethylphenyl)-1,3-dioxoisoindoline. This intermediate is then reacted with ethyl bromoacetate in the presence of a base to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several modifications to the original procedure have been reported in the literature.

Aplicaciones Científicas De Investigación

Ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate has been shown to have a wide range of potential applications in scientific research. It has been studied for its effects on the central nervous system, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may help to prevent the loss of neurons in these diseases. It has also been studied for its potential use in the treatment of anxiety and depression, as well as in the management of pain and inflammation.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other substances .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that are essential for cell growth and survival . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, such as changes in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in the overall metabolic profile of cells . Additionally, the compound can influence the activity of other metabolic enzymes, thereby altering the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters . Once inside the cells, it can bind to intracellular proteins, which influence its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, its localization to the nucleus can influence gene expression and other nuclear processes .

Propiedades

IUPAC Name |

ethyl 2-[4-(2,4-dimethylanilino)phthalazin-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-4-25-19(24)12-18-15-7-5-6-8-16(15)20(23-22-18)21-17-10-9-13(2)11-14(17)3/h5-11H,4,12H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKQZGVNMEXLACI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(C2=CC=CC=C21)NC3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-benzyl-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6118583.png)

![N-(2,6-diethylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6118608.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one](/img/structure/B6118614.png)

![4-(2-chloro-4-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6118618.png)

![1-(2-chlorobenzyl)-4-[(1-methyl-4-piperidinyl)amino]-2-pyrrolidinone](/img/structure/B6118631.png)

![9-(2-methoxyphenyl)-2-methyl-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6118634.png)

![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)

![N-(2-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6118641.png)

![2-{[(4-amino-2-methyl-5-pyrimidinyl)methyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6118648.png)

![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)

![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)